2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol
Overview
Description
2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol is a fluorinated organic compound characterized by the presence of multiple trifluoromethyl groups. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with appropriate reagents under controlled conditions. One common method includes the use of hydrogen fluoride as a catalyst to facilitate the reaction . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive and corrosive reagents. Safety measures are crucial due to the hazardous nature of the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or alkanes.
Scientific Research Applications
2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure.
Medicine: It serves as a building block for the synthesis of pharmaceuticals, particularly those requiring high stability and resistance to metabolic degradation.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their activity. The compound’s high electronegativity and steric hindrance contribute to its unique effects on molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A simpler analog with similar properties but fewer fluorinated groups.
Hexafluoroisopropanol: Another fluorinated alcohol with distinct chemical behavior due to its different structure.
Trifluoromethylbenzene: A related compound used in similar applications but with a different aromatic structure.
Uniqueness
2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol stands out due to its multiple trifluoromethyl groups, which impart higher stability and resistance to chemical reactions compared to its analogs. This makes it particularly valuable in applications requiring robust performance under extreme conditions .
Properties
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O2/c6-4(7,8)3(5(9,10)11)13-2-1-12/h3,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEFIVLAGLFQET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(F)(F)F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654260 | |
Record name | 1,1-bis(Trifluoromethyl)methoxy-2-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63693-13-0 | |
Record name | 1,1-bis(Trifluoromethyl)methoxy-2-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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